molecular formula C26H20N2O2 B3441984 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)benzo[f]quinazoline

3-(3-methoxyphenyl)-1-(4-methoxyphenyl)benzo[f]quinazoline

Cat. No.: B3441984
M. Wt: 392.4 g/mol
InChI Key: VFQFQBWZXDAJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxyphenyl)-1-(4-methoxyphenyl)benzo[f]quinazoline is a chemical compound that belongs to the quinazoline family of compounds. It is also known as BMQ and has been the subject of scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)benzo[f]quinazoline is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also modulate the activity of certain neurotransmitters in the brain, leading to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the replication of certain viruses. It has also been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)benzo[f]quinazoline in lab experiments is its potential to target multiple pathways involved in cancer growth and progression. It also has a relatively low toxicity profile compared to other anticancer drugs. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)benzo[f]quinazoline. One direction is to further investigate its mechanism of action and identify the specific targets it interacts with. Another direction is to optimize its synthesis method to improve its yield and solubility. Additionally, it may be useful to study its potential use in combination with other drugs for the treatment of cancer and neurodegenerative disorders.

Scientific Research Applications

3-(3-methoxyphenyl)-1-(4-methoxyphenyl)benzo[f]quinazoline has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to possess anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Properties

IUPAC Name

3-(3-methoxyphenyl)-1-(4-methoxyphenyl)benzo[f]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O2/c1-29-20-13-10-18(11-14-20)25-24-22-9-4-3-6-17(22)12-15-23(24)27-26(28-25)19-7-5-8-21(16-19)30-2/h3-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQFQBWZXDAJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.